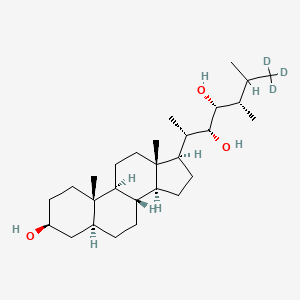
6-Deoxytyphasterol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Deoxytyphasterol-d3 is a stable isotope-labeled analog of 6-Deoxytyphasterol. It is a synthetic compound used primarily in scientific research. The molecular formula of this compound is C28D3H47O3, and it has a molecular weight of 437.713 g/mol . This compound is particularly useful in studies involving the synergistic effects of auxins and brassinosteroids on the growth and regulation of metabolite content in various biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxytyphasterol-d3 involves the incorporation of deuterium atoms into the 6-Deoxytyphasterol molecule. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as the use of catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as those employed in laboratory settings. The process would need to be optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. This may involve the use of advanced chromatographic techniques for purification and the implementation of robust analytical methods for characterization.
化学反应分析
Types of Reactions
6-Deoxytyphasterol-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
科学研究应用
6-Deoxytyphasterol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Medicine: Potentially useful in the development of new therapeutic agents targeting specific pathways influenced by brassinosteroids.
Industry: Utilized in the production of high-value agricultural products and in the development of new agrochemicals.
作用机制
The mechanism of action of 6-Deoxytyphasterol-d3 involves its interaction with specific molecular targets and pathways within biological systems. Brassinosteroids, including this compound, are known to bind to receptor kinases on the cell surface, initiating a signaling cascade that regulates gene expression and influences various physiological processes. These pathways often involve the activation of transcription factors and the modulation of hormone-responsive genes, leading to changes in growth, development, and stress responses.
相似化合物的比较
6-Deoxytyphasterol-d3 can be compared to other brassinosteroids and their analogs, such as:
6-Deoxytyphasterol: The non-deuterated analog of this compound, used in similar research applications.
Typhasterol: Another brassinosteroid with similar biological activity but differing in its specific molecular structure.
Brassinolide: A well-known brassinosteroid with potent growth-promoting effects in plants.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and quantification in experimental studies, providing valuable insights into the metabolism and function of brassinosteroids in various biological systems .
属性
分子式 |
C28H50O3 |
|---|---|
分子量 |
437.7 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S)-7,7,7-trideuterio-2-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol |
InChI |
InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1/i1D3/t16?,17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+ |
InChI 键 |
WPHVOXMMNSLJSF-LSPWQKBASA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
规范 SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


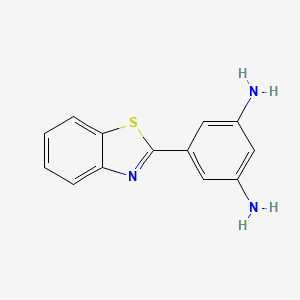
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)
![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)

![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
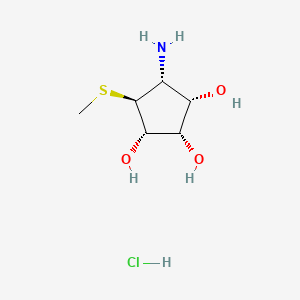
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
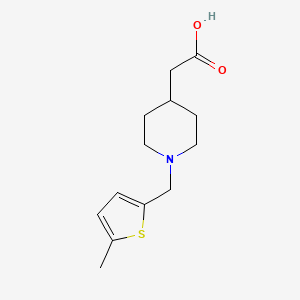
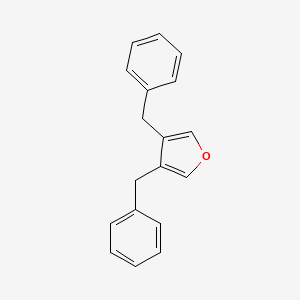
![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)
![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)
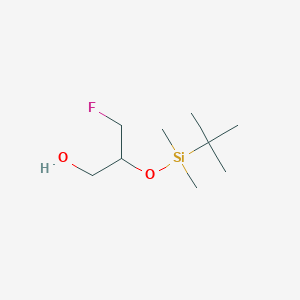
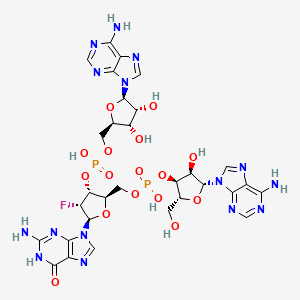
![2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide](/img/structure/B13438266.png)
